1-Tert-butylpyrrolidin-3-ol
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Overview
Description
1-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the third position of the pyrrolidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. Aspergillus species have been reported to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol. This intermediate can then be converted to this compound through further chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of regioselective microbial hydroxylation followed by stereoselective enzymatic esterification. This method ensures high optical purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
1-Tert-butylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry .
Mechanism of Action
The mechanism of action of 1-tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the tert-butyl group enhances its binding affinity and selectivity towards certain targets. The hydroxyl group at the third position plays a crucial role in hydrogen bonding interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
1-Tert-butylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, lacking the tert-butyl and hydroxyl groups.
Prolinol: A derivative with a hydroxyl group at the second position.
Pyrrolidinone: A ketone derivative of pyrrolidine.
Uniqueness: The presence of both the tert-butyl and hydroxyl groups in this compound imparts unique steric and electronic properties, making it distinct from other pyrrolidine derivatives. These modifications enhance its stability, binding affinity, and selectivity in various applications .
Properties
IUPAC Name |
1-tert-butylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(10)6-9/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXFLONXERFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90227-04-6 |
Source
|
Record name | 1-tert-butylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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